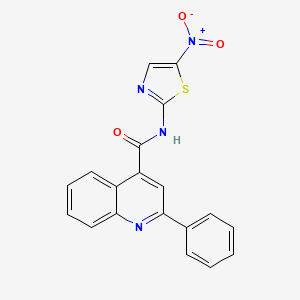
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, a thiazole ring, and a nitro group, which contribute to its unique chemical properties and potential biological activities.
Mecanismo De Acción
Target of Action
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide, also known as Nitazoxanide , is a broad-spectrum antiparasitic and antiviral drug . It primarily targets a wide variety of protozoa and helminths . It has been reported to be effective against a broad range of parasites, including Giardia lamblia, Entamoeba histolytica, Cryptosporidium parvum, and others .
Mode of Action
This compound interacts with its targets by inhibiting the pyruvate ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential to anaerobic energy metabolism . It can also reduce SARS-CoV-2-induced inflammatory reactions through activation of interferon (IFN), restoration of innate immunity, inhibition of the release of pro-inflammatory cytokines, suppression of the mammalian target of rapamycin (mTOR), and induction of autophagic cell death .
Biochemical Pathways
The compound affects several biochemical pathways. It modulates the IFN pathway and is regarded as a potent autophagy activator . It can inhibit the induction of oxidative stress, which causes a cytokine storm and is associated with acute lung injury, acute respiratory distress syndrome, and multi-organ damage .
Pharmacokinetics
This compound is given orally with good bioavailability . It is rapidly hydrolyzed to its active metabolite, tizoxanide . The elimination half-life is approximately 3.5 hours , and it is excreted via the kidneys, bile duct, and feces .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the maturation of viral hemagglutinin at the post-translational step . It can also reduce SARS-CoV-2-induced inflammatory reactions, restore innate immunity, inhibit the release of pro-inflammatory cytokines, suppress mTOR, and induce autophagic cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with a nitro-substituted benzaldehyde under acidic conditions.
Quinoline Core Construction: The quinoline core is often constructed via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Coupling Reaction: The final step involves coupling the thiazole and quinoline intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Coupling Reactions: The carboxamide group can be involved in coupling reactions to form peptide bonds or other amide linkages.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted thiazole derivatives.
Coupling: Formation of amide-linked products.
Aplicaciones Científicas De Investigación
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antiparasitic and antimicrobial agent due to its structural similarity to other bioactive thiazole derivatives.
Materials Science: Studied for its potential use in organic electronics and photonics due to its unique electronic properties.
Biological Research: Used as a probe to study enzyme mechanisms and protein interactions, particularly in the context of its nitro and thiazole functionalities.
Comparación Con Compuestos Similares
Similar Compounds
Nitazoxanide: A structurally related compound with antiparasitic activity.
Metronidazole: Another nitro-containing compound used as an antimicrobial agent.
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Uniqueness
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide stands out due to its combined structural features of a quinoline core, thiazole ring, and nitro group, which confer unique chemical reactivity and potential biological activities
Propiedades
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3S/c24-18(22-19-20-11-17(27-19)23(25)26)14-10-16(12-6-2-1-3-7-12)21-15-9-5-4-8-13(14)15/h1-11H,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGDVDULPGKPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
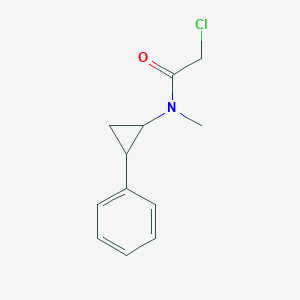
![3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2722646.png)
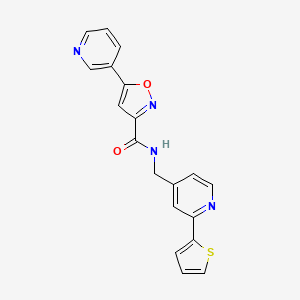
![3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2722650.png)
![7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722652.png)
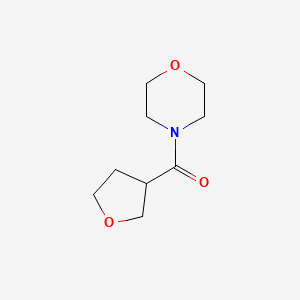
![5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2722656.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722658.png)
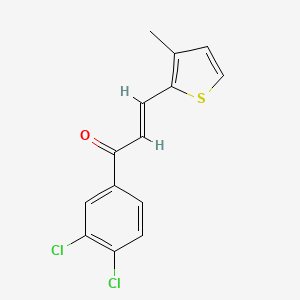
![Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate](/img/structure/B2722663.png)
![1-(prop-2-enoyl)-N-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}piperidine-4-carboxamide](/img/structure/B2722664.png)

![N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2722668.png)
